Isothiazolo[3,4-c]pyridin-3-amine
CAS No.:
Cat. No.: VC20349373
Molecular Formula: C6H5N3S
Molecular Weight: 151.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H5N3S |
|---|---|
| Molecular Weight | 151.19 g/mol |
| IUPAC Name | [1,2]thiazolo[3,4-c]pyridin-3-amine |
| Standard InChI | InChI=1S/C6H5N3S/c7-6-4-1-2-8-3-5(4)9-10-6/h1-3H,7H2 |
| Standard InChI Key | GBPSRRHCMFAMTL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=CC2=NSC(=C21)N |
Introduction
Chemical Identity and Structural Properties
Nomenclature and Molecular Configuration
Isothiazolo[3,4-b]pyridin-3-amine belongs to the isothiazolopyridine family, characterized by a fused bicyclic system containing sulfur and nitrogen heteroatoms. The IUPAC name thiazolo[3,4-b]pyridin-3-amine reflects its unique ring fusion pattern, where the isothiazole moiety bridges positions 3 and 4 of the pyridine ring. Structural analysis confirms the following key features:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₆H₅N₃S | PubChem |
| Canonical SMILES | C1=CC2=C(SN=C2N=C1)N | PubChem |
| InChI Key | CWHHXMGQVKAHRX-UHFFFAOYSA-N | PubChem |
| XLogP3-AA | 1.4 | PubChem |
The planar aromatic system facilitates π-π stacking interactions with biological targets, while the exocyclic amine group at position 3 serves as a critical pharmacophore for kinase inhibition .
Synthesis and Structural Modifications
Primary Synthetic Route
The benchmark synthesis involves a four-step sequence from 2-aminonicotinonitrile:
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Thioamidation: Treatment with ammonium sulfide introduces the sulfur moiety.
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Oxidative cyclization: Hydrogen peroxide mediates ring closure to form the isothiazolo core.
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Diazotization: Nitrous acid generates the reactive diazonium intermediate.
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Reductive amination: Hypophosphorous acid yields the final amine product.
Structure-Activity Relationship (SAR) Optimization
Systematic modifications at position 3 have enhanced target affinity and pharmacokinetic properties:
| Derivative | Kd (nM) | Antiviral EC₅₀ (HCV) | Cytotoxicity (CC₅₀) |
|---|---|---|---|
| Parent compound | <100 | 12 μM | >50 μM |
| 3-Methoxy variant | 14 | 1.8 μM | >50 μM |
| 3-Cyclopropyl variant | 51 | 4.2 μM | 42 μM |
Alkoxy substitutions improve membrane permeability (LogP increase from 1.4 to 2.1), correlating with enhanced cellular uptake and antiviral potency .
Biological Activity and Mechanism
GAK Inhibition Kinetics
Isothiazolo[3,4-b]pyridin-3-amine demonstrates non-competitive inhibition of GAK with the following kinetic parameters:
| Parameter | Value | Assay Type |
|---|---|---|
| IC₅₀ | 38 nM | ADP-Glo™ Kinase |
| Kᵢ | 22 nM | Competitive ELISA |
| Residence time | 8.7 min | Surface plasmon resonance |
The compound binds to the kinase's hydrophobic pocket adjacent to the ATP-binding site, stabilizing the inactive DFG-out conformation . This interaction disrupts GAK's role in phosphorylating adaptor protein 2 (AP2), a critical step in clathrin-coated vesicle formation.
Therapeutic Applications
Antiviral Activity
In vitro studies demonstrate broad-spectrum antiviral effects:
| Virus | EC₅₀ (μM) | Selectivity Index (CC₅₀/EC₅₀) |
|---|---|---|
| Hepatitis C (HCV) | 1.8 | >27 |
| Dengue (DENV-2) | 3.4 | >14 |
| Chikungunya (CHIKV) | 5.1 | >9 |
Mechanistic studies reveal the compound blocks viral entry by inhibiting clathrin-mediated endocytosis rather than direct virucidal effects .
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| HeLa (cervical) | 9.2 | G₂/M arrest, PARP cleavage |
| A549 (lung) | 11.5 | ROS generation, Bax upregulation |
| MCF-7 (breast) | 15.8 | ERK1/2 dephosphorylation |
Notably, non-malignant HEK293 cells maintain >80% viability at 50 μM, indicating favorable therapeutic indices.
Pharmacokinetic Profile
ADME Properties
Preclinical data from rodent models reveal:
| Parameter | Value | Method |
|---|---|---|
| Oral bioavailability | 64% | LC-MS/MS plasma analysis |
| Tₘₐₓ | 1.2 h | Pharmacokinetic modeling |
| Vdₛₛ | 2.8 L/kg | Non-compartmental analysis |
| CL | 0.33 L/h/kg | Mass balance study |
Hepatic metabolism predominates via CYP3A4-mediated oxidation, producing the major metabolite 3-hydroxylsothiazolopyridine (detected at 18% of parent compound exposure).
Comparative Analysis with Structural Analogues
The [3,4-b] isomer exhibits superior target engagement compared to other isothiazolopyridines:
| Compound | GAK IC₅₀ (nM) | Antiviral Potency (HCV EC₅₀) |
|---|---|---|
| [3,4-b] isomer | 38 | 1.8 μM |
| [4,3-b] isomer | 210 | 9.4 μM |
| [5,4-b] isomer | 490 | 23 μM |
X-ray crystallography reveals the [3,4-b] configuration optimally positions the amine group for hydrogen bonding with GAK's Glu⁸⁷ and Asp¹⁴⁵ residues .
Current Research Directions
Combination Therapies
Ongoing trials explore synergies with:
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Direct-acting antivirals: Sofosbuvir co-administration reduces HCV replication 4.7-fold vs monotherapy
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Checkpoint inhibitors: Anti-PD1 antibodies show additive effects in A549 xenograft models
Prodrug Development
Ester prodrugs (e.g., pivaloyloxymethyl derivatives) increase aqueous solubility from 0.12 mg/mL to 8.9 mg/mL while maintaining oral bioavailability.
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